molecular formula C11H15BF2N2O2 B1531413 (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid CAS No. 1704068-73-4

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No. B1531413
CAS RN: 1704068-73-4
M. Wt: 256.06 g/mol
InChI Key: IXFVHYCOHOOELR-UHFFFAOYSA-N
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Description

“(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704068-73-4. Its molecular weight is 256.06 . It is typically stored at temperatures between 0-8°C .


Synthesis Analysis

This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

As mentioned earlier, this compound can be used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature is between 0-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This process is widely used for synthesizing complex organic molecules, including pharmaceuticals and polymers.

Inhibitor Synthesis for Cancer Research

This compound has potential applications in the synthesis of inhibitors targeting specific pathways in cancer cells. For instance, it could be used to develop inhibitors for the NF-κB pathway, which plays a significant role in the regulation of apoptosis and cell proliferation .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H317, H319, and H335 . The precautionary statements are P261, P280, P305 + P351 + P338, and P302 + P352 .

properties

IUPAC Name

[3,4-difluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVHYCOHOOELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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